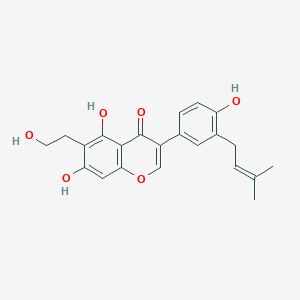
Derrisisoflavone J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Derrisisoflavone J undergoes various chemical reactions typical of isoflavonoids. These reactions include:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as sodium borohydride are used.
Substitution: This includes nucleophilic substitution reactions where halogenated derivatives are formed.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
Derrisisoflavone J has several scientific research applications:
Mechanism of Action
The mechanism of action of Derrisisoflavone J involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Inhibition of oxidative stress and activation of antioxidant enzymes.
Cytotoxic Effects: Induction of apoptosis in cancer cells through the modulation of signaling pathways.
Antimicrobial Activity: Disruption of microbial cell membranes and inhibition of essential enzymes.
Comparison with Similar Compounds
Derrisisoflavone J is unique among isoflavonoids due to its hydroxyethylated structure . Similar compounds include:
- Derrisisoflavone H
- Derrisisoflavone K
- 6-Hydroxyisosativan
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C22H22O6 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5,7-dihydroxy-6-(2-hydroxyethyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O6/c1-12(2)3-4-14-9-13(5-6-17(14)24)16-11-28-19-10-18(25)15(7-8-23)21(26)20(19)22(16)27/h3,5-6,9-11,23-26H,4,7-8H2,1-2H3 |
InChI Key |
GZPWOHBMFJTLMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)CCO)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















